molecular formula C48H94CaO4 B12642413 Calcium tetracosanoate CAS No. 71247-67-1

Calcium tetracosanoate

Cat. No.: B12642413
CAS No.: 71247-67-1
M. Wt: 775.3 g/mol
InChI Key: YOZFTYACGFBXEV-UHFFFAOYSA-L
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Description

Calcium tetracosanoate, also known as calcium lignocerate, is a calcium salt of tetracosanoic acid. Tetracosanoic acid, commonly referred to as lignoceric acid, is a long-chain saturated fatty acid with 24 carbon atoms. This compound is primarily used in various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium tetracosanoate can be synthesized through the reaction of tetracosanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves heating tetracosanoic acid with an excess of calcium hydroxide or calcium carbonate in an inert atmosphere to form this compound and water or carbon dioxide as by-products.

Industrial Production Methods

In industrial settings, this compound is produced by reacting tetracosanoic acid with calcium salts under controlled conditions. The process involves the use of high-purity reactants and precise temperature control to ensure the formation of a high-quality product. The reaction is usually carried out in large reactors with continuous monitoring to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

Calcium tetracosanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo substitution reactions with halogens or other reactive groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Calcium tetracosanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its role in biological membranes and its interactions with other biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.

    Industry: Used in the production of lubricants, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of calcium tetracosanoate involves its interaction with cellular membranes and proteins. It can modulate membrane fluidity and permeability, affecting various cellular processes. This compound can also interact with specific receptors and enzymes, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Calcium stearate: A calcium salt of stearic acid, commonly used as a lubricant and stabilizer.

    Calcium palmitate: A calcium salt of palmitic acid, used in food and pharmaceutical industries.

    Calcium oleate: A calcium salt of oleic acid, used in cosmetics and as an emulsifier.

Uniqueness

Calcium tetracosanoate is unique due to its long carbon chain length, which imparts distinct physical and chemical properties. Its high melting point and stability make it suitable for specific industrial applications where other calcium salts may not be effective.

Properties

CAS No.

71247-67-1

Molecular Formula

C48H94CaO4

Molecular Weight

775.3 g/mol

IUPAC Name

calcium;tetracosanoate

InChI

InChI=1S/2C24H48O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h2*2-23H2,1H3,(H,25,26);/q;;+2/p-2

InChI Key

YOZFTYACGFBXEV-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2]

Origin of Product

United States

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